molecular formula C12H11FN2 B2486926 4-fluoro-N-(pyridin-4-ylmethyl)aniline CAS No. 193339-01-4

4-fluoro-N-(pyridin-4-ylmethyl)aniline

Cat. No.: B2486926
CAS No.: 193339-01-4
M. Wt: 202.232
InChI Key: ONNWIIVTVOCXPW-UHFFFAOYSA-N
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Description

4-Fluoro-N-(pyridin-4-ylmethyl)aniline (CAS: 193339-01-4) is a fluorinated aniline derivative featuring a pyridin-4-ylmethyl group attached to the nitrogen atom. This compound belongs to a class of aromatic amines with applications in medicinal chemistry and materials science. The fluorine atom at the para position of the aniline ring enhances electronic stability and modulates lipophilicity, while the pyridinylmethyl group introduces a basic nitrogen center, influencing solubility and intermolecular interactions .

Properties

IUPAC Name

4-fluoro-N-(pyridin-4-ylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2/c13-11-1-3-12(4-2-11)15-9-10-5-7-14-8-6-10/h1-8,15H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONNWIIVTVOCXPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NCC2=CC=NC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(pyridin-4-ylmethyl)aniline can be achieved through various synthetic routes. One common method involves the nucleophilic aromatic substitution reaction of 4-fluoronitrobenzene with pyridin-4-ylmethanamine, followed by reduction of the nitro group to an amine. The reaction conditions typically involve the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(pyridin-4-ylmethyl)aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to substitute the fluorine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction typically produces amines .

Scientific Research Applications

4-fluoro-N-(pyridin-4-ylmethyl)aniline has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(pyridin-4-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and binding affinity to biological targets. The pyridin-4-ylmethyl group can enhance the compound’s ability to interact with enzymes and receptors, potentially leading to various biological effects .

Comparison with Similar Compounds

Substituent Variations on the Aniline Ring

  • JPIII (4-(2,5-Dimethoxyphenyl)-N-(pyridin-4-ylmethyl)aniline): Structural Difference: Replaces the fluoro group with a 2,5-dimethoxyphenyl moiety. JPIII demonstrated biological relevance in studies on Orai1 channel inhibition for cardiovascular applications . Molecular Weight: Higher than the target compound due to the dimethoxyphenyl substituent.
  • 4-Fluoro-N-(p-tolyl)aniline (4d) :

    • Structural Difference : Lacks the pyridinylmethyl group; instead, a p-tolyl (methylphenyl) group is attached to the aniline nitrogen.
    • Impact : The methyl group enhances lipophilicity but reduces polarity. Synthesized in 81% yield via Buchwald–Hartwig amination, indicating comparable reactivity to the target compound’s synthesis .

Variations in the N-Substituent

  • N-(Pyridin-3-ylmethyl) Derivatives :

    • Example : N-(p-Tolyl)pyridin-3-amine (4m).
    • Impact : The pyridin-3-ylmethyl group introduces steric and electronic differences due to the nitrogen’s position on the pyridine ring. This derivative achieved 83% synthesis yield, suggesting similar reactivity to the pyridin-4-ylmethyl analog .
  • Sulfonamide-Piperazine Derivatives (12a-d, 12c,d) :

    • Example : 3-(4-(Sulfonyl)piperazin-1-yl)-2-nitro-N-(pyridin-4-ylmethyl)aniline.
    • Impact : Incorporation of a sulfonamide-piperazine group increases molecular complexity and hydrogen-bonding capacity. Such modifications are common in bioactive molecules targeting enzymes or receptors .
  • Heterocyclic Hybrids :

    • Example : 4-Fluoro-N-(1-(2-(1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)ethylidene)aniline (5c).
    • Impact : Addition of pyrazole and oxadiazole rings significantly increases molecular weight (MW = 517.2 g/mol) and may enhance binding specificity in antimicrobial applications .

Alkyl and Aryl Analogs

  • 4-Fluoro-N-(1-Phenylethyl)aniline (4i) :

    • Structural Difference : Replaces the pyridinylmethyl group with a phenylethyl chain.
    • Impact : The alkyl chain increases flexibility and lipophilicity, as evidenced by its synthesis as a dark orange oil. NMR data (δ 7.44–7.33 ppm for aromatic protons) align with aromatic substitution patterns .
  • Indole and Thiazole Derivatives :

    • Examples :
  • 4-Fluoro-N-(1H-indol-6-ylmethyl)aniline (CAS: 1638253-58-3).
  • 4-Fluoro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]aniline (CAS: 1042790-42-0).

Comparative Data Table

Compound Name Substituent on Aniline N-Substituent Molecular Weight (g/mol) Key Properties/Applications Reference ID
4-Fluoro-N-(pyridin-4-ylmethyl)aniline 4-Fluoro Pyridin-4-ylmethyl 216.25 Medicinal chemistry intermediate
JPIII 2,5-Dimethoxyphenyl Pyridin-4-ylmethyl 330.38 Orai1 channel inhibition
4-Fluoro-N-(p-tolyl)aniline (4d) 4-Fluoro p-Tolyl 201.24 High-yield synthesis (81%)
3-(4-(Sulfonyl)piperazin-1-yl)-... 3-Sulfonylpiperazine Pyridin-4-ylmethyl ~450 (estimated) Bioactive molecule design
4-Fluoro-N-(1H-indol-6-ylmethyl)aniline 4-Fluoro 1H-Indol-6-ylmethyl 240.28 Antimicrobial candidate
TG6–133-1 4-Fluoro 2-(4-Methylpiperidin-1-yl)phenyl 313.37 Positive allosteric modulator

Key Findings and Insights

  • Synthetic Reactivity : Pyridin-4-ylmethyl derivatives generally exhibit high reaction yields (81–91%), comparable to other N-substituents like p-tolyl or phenylethyl .
  • Biological Relevance : Structural modifications, such as sulfonamide-piperazine or heterocyclic additions, correlate with target-specific bioactivity (e.g., antimicrobial, enzyme modulation) .
  • Electronic Effects : The 4-fluoro substituent’s electron-withdrawing nature enhances stability and influences binding interactions compared to electron-donating groups (e.g., methoxy in JPIII) .
  • Solubility and Lipophilicity : Pyridinylmethyl groups balance polarity and lipophilicity, whereas alkyl chains (e.g., phenylethyl) increase hydrophobicity .

Biological Activity

4-Fluoro-N-(pyridin-4-ylmethyl)aniline is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a fluorine atom and a pyridine ring contributes to its reactivity and interaction with various biological targets. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H12_{12}FN\
  • Molecular Weight : Approximately 185.22 g/mol
  • Key Features :
    • Fluorine atom enhances electron-withdrawing properties.
    • Pyridin-4-ylmethyl group increases interaction potential with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The fluorine atom's electron-withdrawing nature enhances the compound's reactivity, while the pyridin-4-ylmethyl group facilitates binding to various biological macromolecules, potentially leading to significant pharmacological effects.

Biological Activities

  • Anticancer Properties : Preliminary studies suggest that this compound exhibits anticancer activity by inhibiting tubulin polymerization, which can lead to apoptosis in cancer cells. Similar indole derivatives have shown effectiveness in cancer treatment due to their ability to disrupt microtubule dynamics.
  • Antimicrobial Activity : Research indicates that derivatives of this compound may possess antibacterial and antifungal properties. For example, compounds with similar structures have demonstrated significant activity against Gram-positive and Gram-negative bacteria, as well as fungi .
  • Enzyme Inhibition : The compound has been identified as a potential inhibitor of various protein kinases, which play crucial roles in cell signaling pathways. This inhibition can influence cellular proliferation and survival, making it a candidate for further investigation in cancer therapeutics .

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of this compound on different cancer cell lines. Results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with IC50_{50} values comparable to established chemotherapeutic agents. The mechanism was linked to the disruption of microtubule formation, leading to cell cycle arrest and apoptosis.

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial properties of this compound against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined, showing effective inhibition against Staphylococcus aureus and Escherichia coli with MIC values ranging from 0.0039 to 0.025 mg/mL .

Data Tables

Activity Type Target Organism/Pathway IC50_{50} / MIC (mg/mL) Reference
AnticancerVarious Cancer Cell LinesVaries; significant reduction observed
AntibacterialS. aureus0.0039 - 0.025
AntifungalC. albicansNot specified
Protein Kinase InhibitionVarious KinasesNot specified

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